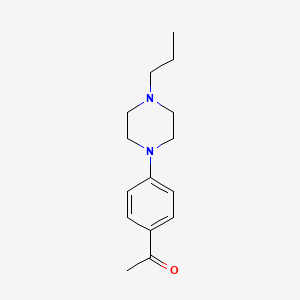

p-(4-Propyl-1-piperazinyl)acetophenone

描述

属性

分子式 |

C15H22N2O |

|---|---|

分子量 |

246.35 g/mol |

IUPAC 名称 |

1-[4-(4-propylpiperazin-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15-6-4-14(5-7-15)13(2)18/h4-7H,3,8-12H2,1-2H3 |

InChI 键 |

PWDRANFZMOMMEJ-UHFFFAOYSA-N |

规范 SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)C |

产品来源 |

United States |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for p-(4-Propyl-1-piperazinyl)acetophenone, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic substitution : The acetophenone core can undergo nucleophilic addition at the carbonyl group. Piperazine derivatives (e.g., 4-propylpiperazine) can be introduced via coupling reactions. For example, alkylation or reductive amination may be employed using catalysts like palladium or copper .

- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios. Monitor progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol%) to minimize side products like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing p-(4-Propyl-1-piperazinyl)acetophenone?

- Methodology :

- 1H/13C NMR : Confirm the substitution pattern of the phenyl ring (e.g., para-position) and piperazinyl group integration. Compare with reference spectra of acetophenone derivatives .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ~275 g/mol for C15H22N2O) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and piperazinyl N–H vibrations (~3300 cm⁻¹) .

Q. How does the reactivity of p-(4-Propyl-1-piperazinyl)acetophenone compare to unsubstituted acetophenone?

- Methodology :

- Electrophilicity : The electron-donating piperazinyl group reduces the electrophilicity of the carbonyl carbon, slowing nucleophilic additions (e.g., Grignard reactions). Quantify via Hammett substituent constants (σ) or computational DFT calculations .

- Photostability : Conduct UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) to assess degradation kinetics compared to acetophenone .

Advanced Research Questions

Q. How can solubility data for p-(4-Propyl-1-piperazinyl)acetophenone in supercritical CO2 be modeled for extraction or purification?

- Methodology :

- Experimental : Use a static equilibrium cell to measure solubility at varying pressures (10–28 MPa) and temperatures (313–343 K). Compare with acetophenone’s solubility in scCO2, which follows density-based models like Chrastil (SSE = 0.38%) or Peng-Robinson EoS with Stryjek-Vera mixing rules (SSE = 4.0%) .

- Computational : Apply COSMO-RS or molecular docking simulations to predict solute-solvent interactions, accounting for the piperazinyl group’s polarity .

Q. What experimental strategies resolve contradictions in reported reaction yields for piperazinyl-acetophenone derivatives?

- Methodology :

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dimerization or oxidation). For example, phenacyl chloride intermediates may form undesired ethers under basic conditions .

- Design of Experiments (DoE) : Apply factorial design to test variables (pH, temperature, catalyst type). For acetophenone derivatives, optimal yields are often achieved at pH 7–9 and 80°C .

Q. How does the thermal stability of p-(4-Propyl-1-piperazinyl)acetophenone impact its storage and handling?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C) under nitrogen/air. Compare with acetophenone (boiling point = 202°C) .

- Safety Protocols : Store in amber glass at 2–8°C under inert gas (argon). Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition .

Q. What computational methods predict the biological activity of p-(4-Propyl-1-piperazinyl)acetophenone derivatives?

- Methodology :

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bonding capacity. Piperazinyl groups enhance blood-brain barrier penetration in CNS drug candidates .

- Molecular Docking : Screen against targets (e.g., serotonin receptors) using AutoDock Vina. Compare binding affinities with known agonists/antagonists .

Safety and Handling

Q. What are the critical safety considerations for handling p-(4-Propyl-1-piperazinyl)acetophenone in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Piperazinyl derivatives may cause skin/eye irritation (Category 2 hazard) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (flash point ~77°C for acetophenone) .

- Spill Management : Neutralize with absorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。